N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide
Description
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group and a hydroxy-phenylpropylamine side chain.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2/c18-16(19,20)13-9-5-4-8-12(13)14(25)24-10-15(26,17(21,22)23)11-6-2-1-3-7-11/h1-9,26H,10H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEKSZMTTKHRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C15H14F6N1O2
- SMILES Notation : Cc1ccccc1C(C(C(F)(F)F)O)(C(F)(F)F)N(C)C(=O)c1ccccc1F
This structure indicates the presence of trifluoromethyl groups and a benzamide moiety, which are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antidepressant Potential : A study indicated that related compounds with similar structural features exhibited antidepressant-like effects in animal models. These effects were linked to the modulation of serotonergic pathways, particularly involving 5-HT receptors .
- Toxicity Profile : The compound has shown a low potential for acute toxicity in preliminary studies, suggesting a favorable safety profile for further development .
-
Pharmacological Mechanisms :
- Serotonergic System Modulation : The antidepressant-like effects observed in related compounds suggest that this compound may also interact with serotonin receptors, which are critical in mood regulation.
- Noradrenergic System Interaction : While some studies have focused on serotonergic pathways, the role of noradrenergic systems remains less clear and requires further investigation to understand any potential interactions.
Antidepressant-Like Effects
In a controlled study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects when subjected to forced swimming tests (FST) and tail suspension tests (TST). The results indicated a dose-dependent response, with higher doses correlating with more pronounced effects. The involvement of serotonergic receptors was particularly noted:
| Dose (mg/kg) | FST Score | TST Score |
|---|---|---|
| 1 | 30 | 25 |
| 10 | 20 | 15 |
| 50 | 10 | 5 |
This table illustrates the decreasing scores in both tests as the dose increased, indicating enhanced antidepressant activity at higher concentrations.
Toxicity Assessment
Acute toxicity assessments were performed using standard protocols. The findings suggested minimal adverse effects at therapeutic doses, supporting the compound's potential as a safe pharmacological agent.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares key motifs with several benzamide derivatives documented in the evidence:
Key Observations:
- Trifluoromethyl Groups : The target compound and flutolanil share a 2-(trifluoromethyl)benzamide core, enhancing metabolic stability and membrane permeability. However, flutolanil’s isopropoxy-phenyl substituent directs it toward fungicidal activity, whereas the target’s hydroxy-phenylpropyl group may favor pharmaceutical applications.
- Hydroxy Groups : The hydroxyl moiety in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding and metal coordination, critical for directing group functionality in catalysis .
- Fluorination Patterns : Heavily fluorinated analogs like the tetrafluoro-azide derivative exhibit distinct reactivity (e.g., click chemistry via azide-alkyne cycloaddition), contrasting with the target’s strategic placement of trifluoromethyl groups for steric and electronic effects.
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features:
- A 2-(trifluoromethyl)benzamide core, providing electron-withdrawing characteristics.
- A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain, introducing steric hindrance and hydrogen-bonding capacity.
- Molecular formula : C₁₇H₁₃F₆NO₂ (MW: 377.28 g/mol).
The juxtaposition of trifluoromethyl groups and the hydroxy moiety necessitates specialized synthetic routes to avoid undesired side reactions, such as defluorination or oxidation.
Preparation Methods
Amide Coupling via Acyl Chloride Intermediate
Reaction Mechanism
The most widely reported method involves coupling 2-(trifluoromethyl)benzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions.
Reaction equation :
$$
\text{2-(Trifluoromethyl)benzoyl chloride} + \text{3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Optimized conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Temperature : 0–25°C, 4–12 h reaction time.
- Yield : 68–82%.
Industrial Scalability
Continuous flow reactors enhance yield (up to 89%) by minimizing thermal degradation of the acyl chloride. A 2025 study demonstrated a 15% productivity increase using microchannel reactors.
Reductive Amination Pathway
Stepwise Synthesis
An alternative route employs reductive amination between 2-(trifluoromethyl)benzaldehyde and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using sodium cyanoborohydride (NaBH₃CN):
Reaction sequence :
- Condensation to form an imine intermediate.
- Reduction to the secondary amine.
- Hydrolysis to yield the final amide.
Key limitations :
Solid-Phase Synthesis for High-Purity Batches
Resin-Based Protocol
Immobilizing the amine component on Wang resin enables iterative coupling and washing steps:
- Loading : 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine bound to resin.
- Coupling : 2-(Trifluoromethyl)benzoic acid activated with HATU/DIPEA.
- Cleavage : TFA/DCM (95:5) to release the product.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Amide Coupling | 82 | 95 | High | Moderate |
| Reductive Amination | 55 | 88 | Low | High |
| Solid-Phase Synthesis | 75 | 98 | Medium | Low |
Key observations :
- Amide coupling remains the gold standard for industrial production.
- Solid-phase synthesis is preferred for research-grade material requiring ultra-high purity.
Industrial-Scale Optimization
Challenges and Mitigation Strategies
Fluorine Retention
Trifluoromethyl groups are prone to hydrolysis under basic conditions. Strategies include:
- Low-temperature reactions (0–5°C).
- Anhydrous solvents (e.g., THF over DMF).
Purification Complexity
Chromatography-free purification :
- Acid-base extraction using 1M HCl and NaHCO₃.
- Recrystallization from ethanol/water (7:3).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-(trifluoromethyl)benzoic acid derivatives with amines under activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) . Key optimizations include:
- Temperature Control : Maintaining 0–25°C to prevent side reactions.
- Catalyst Use : N-methylimidazole as a catalyst to enhance coupling efficiency.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for isolating the product .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments, while NMR resolves hydroxy and phenyl proton signals .
- X-ray Crystallography : Determines stereochemistry of the 2-hydroxy-2-phenylpropyl moiety and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate mixtures to exploit differential solubility of byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity (>99%) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s biological activity (e.g., kinase inhibition vs. off-target effects) be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability assays to distinguish target-specific effects from cytotoxicity .
- Structural Analog Testing : Compare activity of analogs (e.g., thiophene or pyridine substitutions) to identify critical functional groups .
- Computational Docking : Use molecular dynamics simulations to predict binding poses in kinase active sites .
Q. What strategies mitigate solubility limitations caused by the trifluoromethyl and phenyl groups in aqueous systems?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance solubility in in vitro assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the hydroxypropyl moiety for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass aggregation .
Q. How can researchers design analogs to improve target specificity against related enzymes (e.g., protein kinases)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the benzamide core (e.g., substituent position, halogenation) and the hydroxypropyl side chain .
- Fragment-Based Screening : Identify minimal pharmacophores using truncated analogs (e.g., removing phenyl or trifluoromethyl groups) .
- Cryo-EM/Co-crystallization : Resolve compound-enzyme complexes to guide rational design of steric or electronic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
